molecular formula C11H14S B1599648 4,4-Dimethylthiochroman CAS No. 66165-06-8

4,4-Dimethylthiochroman

Cat. No. B1599648
Key on ui cas rn: 66165-06-8
M. Wt: 178.3 g/mol
InChI Key: UKTQYFIDMREWNQ-UHFFFAOYSA-N
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Patent
US05248777

Procedure details

To a solution of 15.48g (86.824 mmol) of phenyl-3-methylbut-2-enylsulfide (Compound 60) in 160ml benzene were added successively 12.6g (88.767mmol) of phosphorus pentoxide and 11 ml of 85% phosphoric acid. This solution was refluxed with vigorous stirring under argon for 20 hours, then cooled to room temperature. The supernatant organic layer was decanted and the syrupy residue extracted with 3×50ml ether. Organic fractions were combined and washed with water, saturated NaHCO3 and saturated NaCl solutions and then dried (MgSO4). Solvent was removed in vacuo and the residue purified by kugelrohr distillation (80 degrees C., 0.5mm) to give the title compound as a pale yellow oil. PMR (CDCl3) :& 1.30 (6H, s), 1.90-1.95 (2H, m), 2.95-3.00 (2H, m), 6.96-7.00 (2H, m), 7.04-7.07 (1H, m), 7.30-7.33 (1H, m).
Name
phenyl-3-methylbut-2-enylsulfide
Quantity
15.48 g
Type
reactant
Reaction Step One
Name
Compound 60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1([CH:7]([S:12]C(C2C=CC=CC=2)C=C(C)C)[CH:8]=[C:9]([CH3:11])[CH3:10])C=CC=CC=1.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.P(=O)(O)(O)O.[CH:43]1[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=1>>[CH3:10][C:9]1([CH3:11])[C:48]2[C:43](=[CH:44][CH:45]=[CH:46][CH:47]=2)[S:12][CH2:7][CH2:8]1

Inputs

Step One
Name
phenyl-3-methylbut-2-enylsulfide
Quantity
15.48 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C=C(C)C)SC(C=C(C)C)C1=CC=CC=C1
Name
Compound 60
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C=C(C)C)SC(C=C(C)C)C1=CC=CC=C1
Name
Quantity
12.6 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
11 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
160 mL
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with vigorous stirring under argon for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This solution was refluxed
CUSTOM
Type
CUSTOM
Details
The supernatant organic layer was decanted
EXTRACTION
Type
EXTRACTION
Details
the syrupy residue extracted with 3×50ml ether
WASH
Type
WASH
Details
washed with water, saturated NaHCO3 and saturated NaCl solutions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue purified by kugelrohr distillation (80 degrees C., 0.5mm)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC1(CCSC2=CC=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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